molecular formula C21H28ClNO B089522 Methadone hydrochloride CAS No. 125-56-4

Methadone hydrochloride

Cat. No.: B089522
CAS No.: 125-56-4
M. Wt: 345.9 g/mol
InChI Key: FJQXCDYVZAHXNS-UHFFFAOYSA-N
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Description

Methadone hydrochloride is a synthetic opioid analgesic used primarily for the management of severe pain and the treatment of opioid addiction. It is known for its long duration of action and unique pharmacokinetic profile, which makes it a valuable tool in both pain management and addiction treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methadone hydrochloride is synthesized through a series of chemical reactions starting from diphenylacetonitrile and dimethylamino-2-chloropropane. The key steps involve the formation of an intermediate, 4-dimethylamino-2,2-diphenylbutyronitrile, which is then hydrolyzed and reduced to form methadone .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods to ensure purity and stability. The process involves the use of preservatives like methylhydroxybenzoate and propylhydroxybenzoate to enhance the shelf life of the final product .

Chemical Reactions Analysis

Types of Reactions

Methadone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, ethanol.

Major Products

The major products formed from these reactions include methadol and other minor metabolites that are pharmacologically active .

Scientific Research Applications

Methadone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Methadone hydrochloride exerts its effects primarily through agonism at the µ-opioid receptor. It mimics the natural effects of endogenous opioids like endorphins and enkephalins, leading to analgesia and suppression of opioid withdrawal symptoms. Additionally, methadone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which contributes to its efficacy in treating neuropathic pain and reducing opioid tolerance .

Comparison with Similar Compounds

Similar Compounds

  • Morphine
  • Hydromorphone
  • Oxycodone
  • Fentanyl

Uniqueness

Methadone hydrochloride is unique due to its long half-life and dual mechanism of action, which includes both µ-opioid receptor agonism and NMDA receptor antagonism. This dual action makes it particularly effective in managing chronic pain and opioid addiction, with a lower risk of neuropsychiatric toxicity compared to other opioids .

Properties

IUPAC Name

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQXCDYVZAHXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76-99-3 (Parent)
Record name Methadone hydrochloride [USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2020501
Record name Methadone hydrochloride
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Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095-90-5, 125-56-4
Record name Methadone hydrochloride
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Record name Methadone hydrochloride [USP]
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Record name Methadone hydrochloride
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Record name Methadone hydrochloride
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Record name Methadone hydrochloride
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Record name Methadone hydrochloride
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Record name METHADONE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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